(R)-Methyl 4-(1-(2,2,2-trifluoroacetamido)propan-2-YL)benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-Methyl 4-(1-(2,2,2-trifluoroacetamido)propan-2-YL)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzoic acid, 2,2,2-trifluoroacetyl chloride, and ®-2-amino-1-propanol.
Esterification: The first step involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl 4-hydroxybenzoate.
Trifluoroacetylation: The next step involves the reaction of ®-2-amino-1-propanol with 2,2,2-trifluoroacetyl chloride to form the trifluoroacetylated amino intermediate.
Coupling Reaction: Finally, the trifluoroacetylated amino intermediate is coupled with methyl 4-hydroxybenzoate in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2R)-1-[(2,2,2-trifluoroacetyl)amino]propan-2-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Methyl 4-[(2R)-1-[(2,2,2-trifluoroacetyl)amino]propan-2-yl]benzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized benzoates.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of (R)-Methyl 4-(1-(2,2,2-trifluoroacetamido)propan-2-YL)benzoate involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with target proteins, leading to inhibition or modulation of their activity. The benzoate ester group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(1R)-1-methyl-2-[(2,2,2-trifluoroacetyl)amino]ethyl]benzoate
- Methyl 4-[(2S)-1-[(2,2,2-trifluoroacetyl)amino]propan-2-yl]benzoate
- Methyl 4-[(2R)-1-[(2,2,2-trifluoroacetyl)amino]butan-2-yl]benzoate
Uniqueness
Methyl 4-[(2R)-1-[(2,2,2-trifluoroacetyl)amino]propan-2-yl]benzoate is unique due to its specific stereochemistry and the presence of the trifluoroacetyl group, which imparts distinct chemical and biological properties. The trifluoroacetyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
methyl 4-[(2R)-1-[(2,2,2-trifluoroacetyl)amino]propan-2-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO3/c1-8(7-17-12(19)13(14,15)16)9-3-5-10(6-4-9)11(18)20-2/h3-6,8H,7H2,1-2H3,(H,17,19)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYASCWFXRTIET-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(F)(F)F)C1=CC=C(C=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNC(=O)C(F)(F)F)C1=CC=C(C=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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